A Technical Guide to 3-Isopentyl-1H-pyrazol-4-ol: Synthesis, Properties, and Applications for the Research Professional
A Technical Guide to 3-Isopentyl-1H-pyrazol-4-ol: Synthesis, Properties, and Applications for the Research Professional
For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on 3-Isopentyl-1H-pyrazol-4-ol. It covers the core aspects of this heterocyclic compound, from its chemical identity and synthesis to its potential applications in the pharmaceutical landscape.
Core Identifiers and Chemical Structure
While a specific CAS number for 3-Isopentyl-1H-pyrazol-4-ol is not readily found in major chemical databases, its structure is unambiguously defined. The isopentyl group, also known as a 3-methylbutyl group, is attached to the third carbon of the 1H-pyrazole ring, with a hydroxyl group at the fourth position.
Table 1: Core Identifiers for 3-Isopentyl-1H-pyrazol-4-ol
| Identifier | Value |
| IUPAC Name | 3-(3-methylbutyl)-1H-pyrazol-4-ol |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| Canonical SMILES | CC(C)CC1=C(C=NN1)O |
| InChI Key | (Predicted) |
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The substituents at the 3 and 4 positions of the pyrazole ring play a crucial role in modulating the biological activity of these compounds.
Synthesis and Reaction Mechanisms
The synthesis of 3-Isopentyl-1H-pyrazol-4-ol can be approached through established methods for constructing substituted pyrazoles. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
A plausible synthetic route for 3-Isopentyl-1H-pyrazol-4-ol would start from a β-ketoester bearing an isopentyl group. This intermediate can then be reacted with hydrazine to form the pyrazole ring. Subsequent functionalization at the 4-position would yield the desired product.
Alternatively, methods involving the cyclization of vinyl azides with hydrazines have been reported for the synthesis of polysubstituted 4-hydroxypyrazoles and could be adapted for this specific compound.[3][4]
Proposed Experimental Protocol: Knorr-Type Synthesis
This protocol outlines a potential, non-optimized pathway for the laboratory-scale synthesis of 3-Isopentyl-1H-pyrazol-4-ol.
Step 1: Synthesis of Ethyl 2-formyl-5-methylhexanoate (a β-ketoester analog)
-
To a solution of ethyl 5-methylhexanoate in anhydrous diethyl ether, add an equimolar amount of sodium ethoxide.
-
Slowly add ethyl formate to the mixture at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent.
-
Purify the resulting β-ketoester by vacuum distillation.
Step 2: Cyclization with Hydrazine
-
Dissolve the purified ethyl 2-formyl-5-methylhexanoate in ethanol.
-
Add a slight molar excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product is 3-isopentyl-1H-pyrazol-5-ol, a tautomer of the desired product.
Step 3: Isomerization to 3-Isopentyl-1H-pyrazol-4-ol
The direct synthesis of 4-hydroxypyrazoles can be challenging due to the thermodynamic stability of the pyrazol-5-one tautomer. Specific reaction conditions or further synthetic steps may be required to obtain the desired 4-hydroxy isomer. One potential approach involves the oxidation of a 4-unsubstituted pyrazole precursor.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of 3-Isopentyl-1H-pyrazol-4-ol can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Solid | Based on similar pyrazole structures. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | The hydroxyl group and pyrazole ring contribute to its polarity. |
| pKa | Not available | The hydroxyl group will have an acidic proton, and the pyrazole ring has both acidic and basic character. |
For definitive characterization, the following spectroscopic methods would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the isopentyl group protons, the pyrazole ring proton, and the hydroxyl proton.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: An IR spectrum would show a broad absorption band for the O-H stretch of the hydroxyl group and characteristic peaks for the C=C and C-N bonds of the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Potential Applications in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The specific substitution pattern of 3-Isopentyl-1H-pyrazol-4-ol suggests several potential areas of investigation for drug development professionals.
Kinase Inhibition
Many pyrazole-containing drugs function as kinase inhibitors. The 4-hydroxy group could act as a crucial hydrogen bond donor, interacting with the hinge region of a kinase active site. The isopentyl group provides a lipophilic moiety that can occupy hydrophobic pockets within the enzyme.
Anti-inflammatory and Analgesic Agents
Substituted pyrazoles are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example. The structural features of 3-Isopentyl-1H-pyrazol-4-ol make it a candidate for screening against targets involved in inflammation, such as cyclooxygenase (COX) enzymes.
Agrochemicals
Pyrazole derivatives have also found applications as herbicides and insecticides. The lipophilic isopentyl group could enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
Safety and Handling
While specific toxicity data for 3-Isopentyl-1H-pyrazol-4-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related pyrazole compounds, potential hazards may include skin and eye irritation.[8]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
3-Isopentyl-1H-pyrazol-4-ol represents an interesting, albeit not extensively characterized, member of the pyrazole family of heterocyclic compounds. Its synthesis is achievable through established synthetic methodologies, and its structure suggests potential for biological activity, particularly in the realm of kinase inhibition and anti-inflammatory drug discovery. Further research is warranted to fully elucidate its chemical and biological properties, which could unlock its potential as a valuable building block for the development of novel therapeutics.
Diagrams
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1342107-95-2|3-(1-Isopentyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine|BLD Pharm [bldpharm.com]
- 6. 3-propyl-1H-pyrazole | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazol-3-ol | C3H4N2O | CID 351317 - PubChem [pubchem.ncbi.nlm.nih.gov]
